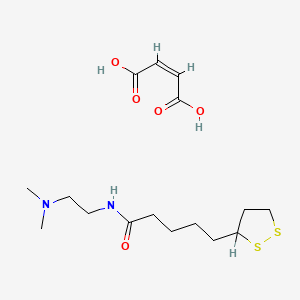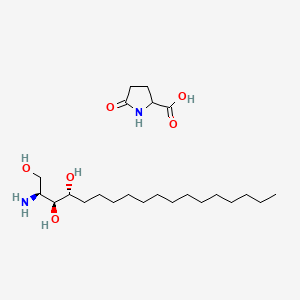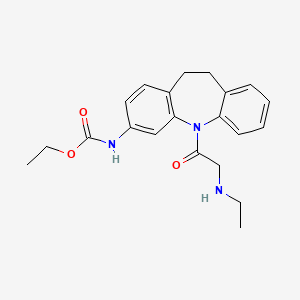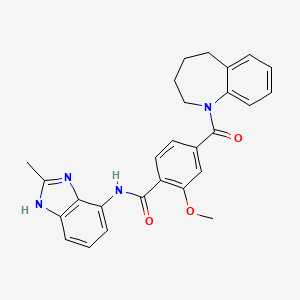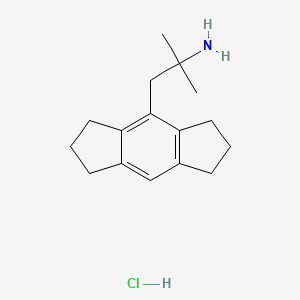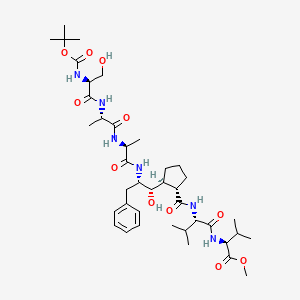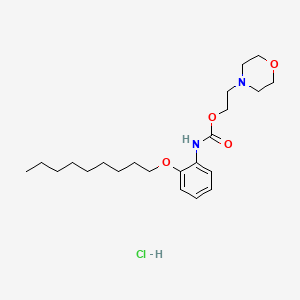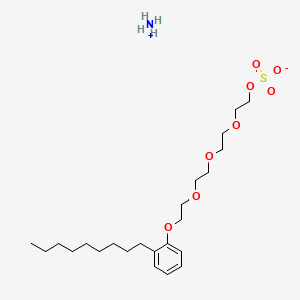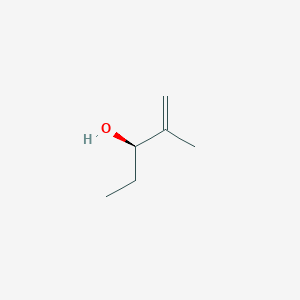
(R)-3-hydroxy-2-methylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-hydroxy-2-methylpent-1-ene is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon and a double bond between the first and second carbons in a five-carbon chain with a methyl group attached to the second carbon. Its unique structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-hydroxy-2-methylpent-1-ene can be achieved through several methods. One common approach involves the asymmetric reduction of 3-oxo-2-methylpent-1-ene using chiral catalysts. Another method includes the hydroboration-oxidation of 2-methyl-1-pentene, followed by selective reduction.
Industrial Production Methods
In industrial settings, the production of ®-3-hydroxy-2-methylpent-1-ene often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. This method is preferred due to its efficiency and the ability to produce large quantities of the desired enantiomer with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
®-3-hydroxy-2-methylpent-1-ene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form ®-3-hydroxy-2-methylpentane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products
Oxidation: 3-oxo-2-methylpent-1-ene or 3-oxo-2-methylpentanal.
Reduction: ®-3-hydroxy-2-methylpentane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
®-3-hydroxy-2-methylpent-1-ene has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of ®-3-hydroxy-2-methylpent-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the double bond play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-hydroxy-2-methylpent-1-ene: The enantiomer of ®-3-hydroxy-2-methylpent-1-ene with similar chemical properties but different biological activity.
3-hydroxy-2-methylpentane: Lacks the double bond, resulting in different reactivity.
2-methyl-1-pentene: Lacks the hydroxyl group, leading to different chemical behavior.
Uniqueness
®-3-hydroxy-2-methylpent-1-ene is unique due to its chiral center and the presence of both a hydroxyl group and a double bond. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
125637-07-2 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(3R)-2-methylpent-1-en-3-ol |
InChI |
InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3/t6-/m1/s1 |
InChI Key |
DHNPVHJGKASNBQ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](C(=C)C)O |
Canonical SMILES |
CCC(C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



